molecular formula C18H20N4O3 B2892566 N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 1448124-62-6

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No. B2892566
CAS RN: 1448124-62-6
M. Wt: 340.383
InChI Key: FPJQLCGBUOXQTB-UHFFFAOYSA-N
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Description

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide , commonly referred to as Pyridine-2-carboxylic acid , is a fascinating compound with diverse properties. It is an endogenous metabolite of L-tryptophan, exhibiting a wide range of effects within the body. These effects include neuroprotective, immunological, and anti-proliferative activities . The biosynthesis route involves enzymatic oxidation of 3-hydroxyanthranilic acid, leading to the production of pyridine-2-carboxylic acid (P2CA) .


Synthesis Analysis

The green synthesis of pyrazolo[3,4-b]quinolinones can be achieved using P2CA as a green and efficient catalyst. In a multi-component reaction involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, pyrazolo[3,4-b]quinolinones are selectively produced with excellent yields (ranging from 84% to 98%). The recyclability of the catalyst has also been investigated .


Molecular Structure Analysis

The molecular formula of N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide is C₁₇H₁₈N₄O₂ . Its IUPAC Standard InChI is: InChI=1S/C17H18N4O2/c18-16(21)10-20-9-7-19-8-11-1-2-12(13(3-11)17(19)22)15(20)14-5-4-6-23-14/h1-6,15H,7-10H2,(H,18,21). The compound’s molecular weight is approximately 314.35 g/mol .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-b]quinolinones involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, catalyzed by P2CA. The reaction proceeds through a carbocation intermediate, and the electronic effects of various substituents in aromatic rings play a crucial role .


Physical And Chemical Properties Analysis

  • Chelating Properties : P2CA and its derivatives act as chelating agents in coordination complexes with metal ions .

Mechanism of Action

While the specific mechanism of action for N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide may vary depending on its context of use, its diverse biological effects suggest interactions with cellular pathways related to neuroprotection, immunomodulation, and proliferation control .

properties

IUPAC Name

N-[4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)21-15-4-2-14(3-5-15)18(24)22-10-6-16(7-11-22)25-17-12-19-8-9-20-17/h2-5,8-9,12,16H,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJQLCGBUOXQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide

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